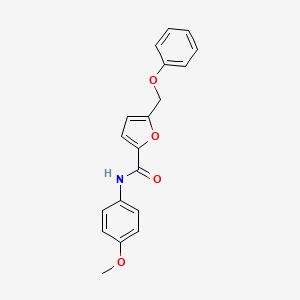![molecular formula C20H28N4O6S B1222578 2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1222578.png)
2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is an imidazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Environmental Applications
Advanced oxidation processes (AOPs) are being explored for treating pollutants like acetaminophen (ACT) in water. Studies have shown various degradation pathways, biotoxicity of by-products, and the role of computational methods in predicting the most reactive sites in ACT molecules. These insights are crucial in enhancing the degradation of ACT by AOP systems, potentially applicable to related compounds (Qutob et al., 2022).
Pharmacology and Therapeutics
Certain compounds, like ABT-963, a pyridazinone derivative, have been identified as potent and selective COX-2 inhibitors, showing promise in treating pain and inflammation associated with arthritis. These findings can inform the development of other therapeutic agents, potentially including 2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide (Asif, 2016).
Antioxidant Studies
The role of antioxidants in various fields, including food engineering, medicine, and pharmacy, is well-established. Reviews on the methods used to determine antioxidant activity, like the Oxygen Radical Absorption Capacity (ORAC) test, Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) test, and others, provide comprehensive understanding of antioxidant mechanisms. These methodologies might be applicable to studying the antioxidant properties of compounds like 2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide (Munteanu & Apetrei, 2021).
Toxicity and Environmental Impact
The environmental occurrence, human exposure, and toxicity of certain compounds are of growing concern. Reviews that summarize the current understanding and provide recommendations for future research directions are invaluable. Such insights can guide the evaluation of the environmental and health impacts of 2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide and similar compounds (Liu & Mabury, 2020).
Eigenschaften
Produktname |
2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide |
|---|---|
Molekularformel |
C20H28N4O6S |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-(4-butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C20H28N4O6S/c1-3-4-9-20(2)18(26)24(19(27)22-20)14-17(25)21-15-5-7-16(8-6-15)31(28,29)23-10-12-30-13-11-23/h5-8H,3-4,9-14H2,1-2H3,(H,21,25)(H,22,27) |
InChI-Schlüssel |
ISHJBUDZMOAMBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



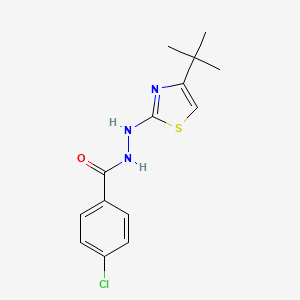
![4,5-Dimethoxy-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B1222498.png)
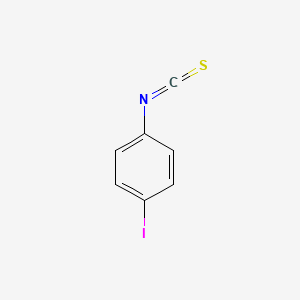
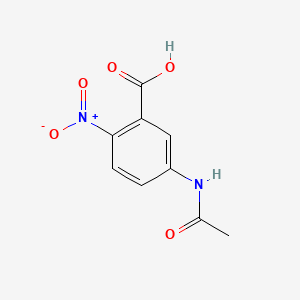
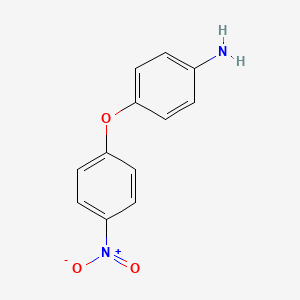
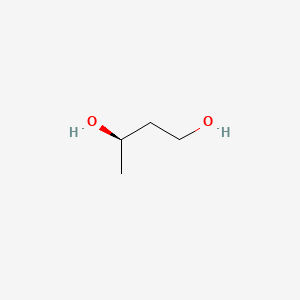
![(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide](/img/structure/B1222503.png)
![4-[2,2-bis(1-phenyl-5-tetrazolyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1222505.png)
![4-[1-(4-fluorophenyl)ethyl]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1222507.png)
![2-Chloro-5-{5-[2-cyano-2-(4-methoxy-phenylcarbamoyl)-vinyl]-furan-2-yl}-benzoic acid](/img/structure/B1222510.png)
![2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1222511.png)
![3-[[3-[(4-Acetamidophenyl)sulfonylamino]-1,4-dihydroquinoxalin-2-yl]imino]-6-oxo-1-cyclohexa-1,4-dienecarboxylic acid](/img/structure/B1222516.png)
![2-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B1222519.png)
